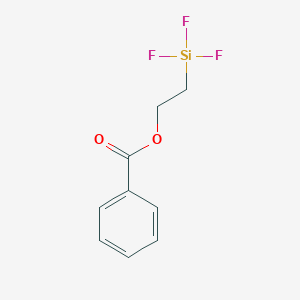![molecular formula C25H16N2O B14367837 N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine CAS No. 91627-23-5](/img/structure/B14367837.png)
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine is a chemical compound that combines the structural features of dibenzofuran and acridine. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring . Acridine is a versatile heterocyclic compound known for its biological and photochemical properties . The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
準備方法
The synthesis of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine typically involves the following steps:
Synthesis of Dibenzofuran: Dibenzofuran can be synthesized from coal tar, where it exists as a 1% component.
Synthesis of Acridine: Acridine derivatives are synthesized through various methods, including the Friedel-Crafts reaction with succinic anhydride.
Coupling Reaction: The final step involves coupling dibenzofuran with acridine to form this compound. This step typically requires specific reaction conditions and catalysts to ensure the successful formation of the desired product.
化学反応の分析
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It is studied for its potential biological activities, including its interactions with DNA and proteins.
Industry: The compound is used in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine involves its interaction with molecular targets such as DNA and proteins. Acridine derivatives are known to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.
類似化合物との比較
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine can be compared with other similar compounds, such as:
Dibenzofuran: A heterocyclic compound with two benzene rings fused to a central furan ring.
Acridine: A heterocyclic compound known for its biological and photochemical properties.
Dibenzo[b,d]furan-3-amine: A compound with a similar structure but lacking the acridine moiety.
The uniqueness of this compound lies in its combined structural features of dibenzofuran and acridine, resulting in unique chemical and physical properties that are not present in the individual components.
特性
CAS番号 |
91627-23-5 |
|---|---|
分子式 |
C25H16N2O |
分子量 |
360.4 g/mol |
IUPAC名 |
N-dibenzofuran-3-ylacridin-9-amine |
InChI |
InChI=1S/C25H16N2O/c1-4-10-21-19(8-1)25(20-9-2-5-11-22(20)27-21)26-16-13-14-18-17-7-3-6-12-23(17)28-24(18)15-16/h1-15H,(H,26,27) |
InChIキー |
HKLQEGOICNDGPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


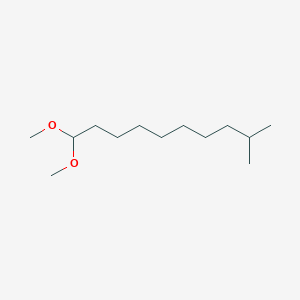
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
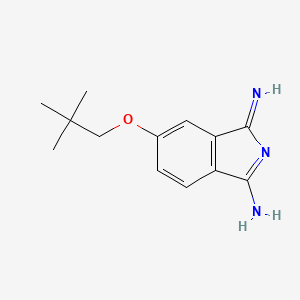
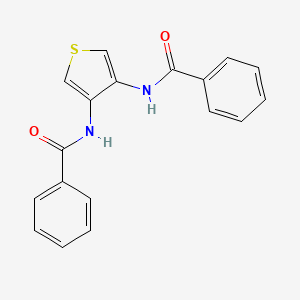
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
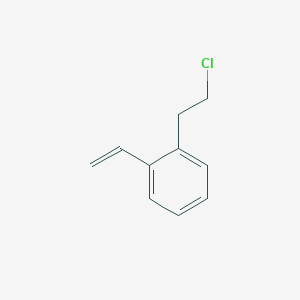
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
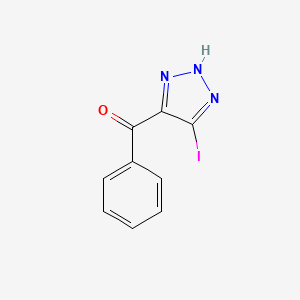
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
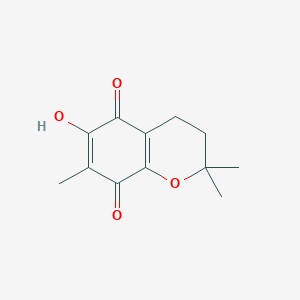
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
